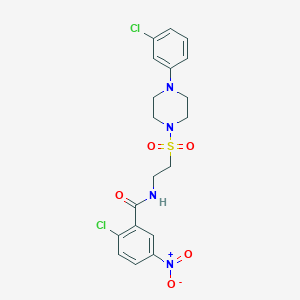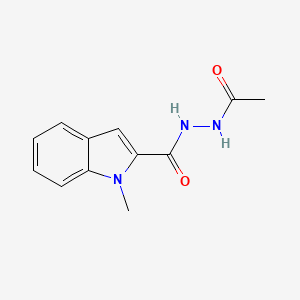
N'-acetyl-1-methyl-1H-indole-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-acetyl-1-methyl-1H-indole-2-carbohydrazide is a derivative of indole, a heterocyclic compound that is widely recognized for its diverse biological activities. . N’-acetyl-1-methyl-1H-indole-2-carbohydrazide, in particular, has garnered interest for its unique chemical properties and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-1-methyl-1H-indole-2-carbohydrazide typically involves the reaction of 1-methyl-1H-indole-2-carboxylic acid with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The general synthetic route can be summarized as follows:
Formation of Hydrazide: 1-methyl-1H-indole-2-carboxylic acid reacts with hydrazine hydrate to form 1-methyl-1H-indole-2-carbohydrazide.
Acetylation: The resulting carbohydrazide is then acetylated using acetic anhydride or acetyl chloride to yield N’-acetyl-1-methyl-1H-indole-2-carbohydrazide.
Industrial Production Methods
While specific industrial production methods for N’-acetyl-1-methyl-1H-indole-2-carbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N’-acetyl-1-methyl-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-acetyl-1-methyl-1H-indole-2-carboxylic acid, while reduction could produce N’-acetyl-1-methyl-1H-indole-2-carbohydrazine.
科学的研究の応用
N’-acetyl-1-methyl-1H-indole-2-carbohydrazide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
作用機序
The mechanism of action of N’-acetyl-1-methyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-methyl-1H-indole-2-carbohydrazide: A precursor in the synthesis of N’-acetyl-1-methyl-1H-indole-2-carbohydrazide.
N’-acetyl-1H-indole-2-carbohydrazide: Similar structure but lacks the methyl group at the 1-position.
Uniqueness
N’-acetyl-1-methyl-1H-indole-2-carbohydrazide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the acetyl group and the methyl group at the 1-position can enhance its stability and potentially its efficacy in various applications .
特性
CAS番号 |
93397-85-4 |
|---|---|
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC名 |
N'-acetyl-1-methylindole-2-carbohydrazide |
InChI |
InChI=1S/C12H13N3O2/c1-8(16)13-14-12(17)11-7-9-5-3-4-6-10(9)15(11)2/h3-7H,1-2H3,(H,13,16)(H,14,17) |
InChIキー |
QEAZZJARUSSCOS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NNC(=O)C1=CC2=CC=CC=C2N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)


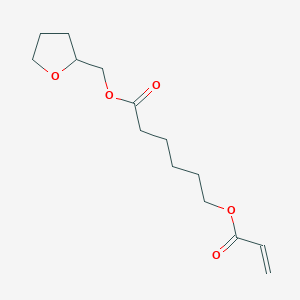
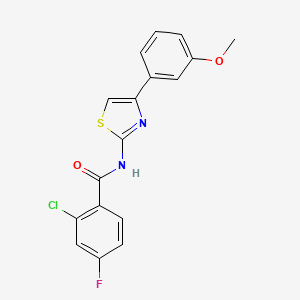

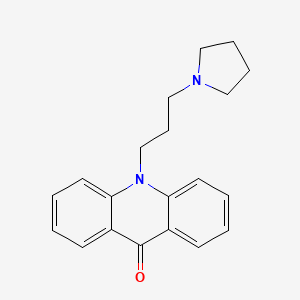
![[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene](/img/structure/B14135457.png)
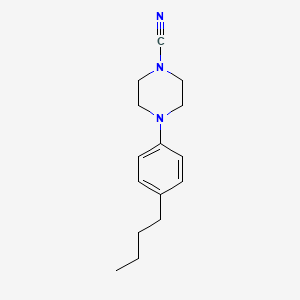
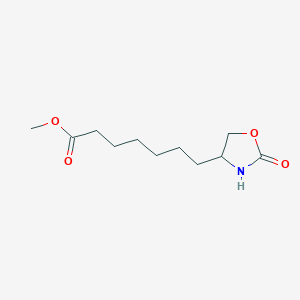
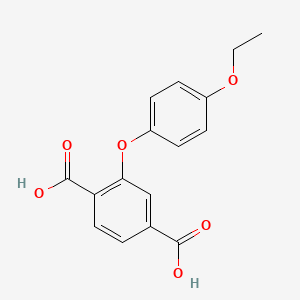

![methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate](/img/structure/B14135499.png)
